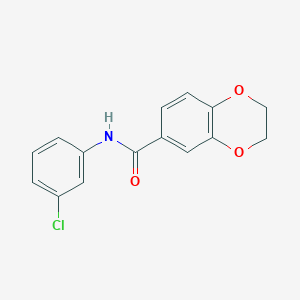![molecular formula C16H11ClN2O2S B251766 N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251766.png)
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide, commonly known as CCG-1423, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for investigating cellular signaling pathways and other biological processes.
Mécanisme D'action
CCG-1423 works by binding to specific proteins and inhibiting their activity. This compound has been shown to bind to the ATP-binding site of Rho kinase, preventing it from phosphorylating its downstream targets. Similarly, CCG-1423 has been shown to inhibit the activity of myosin light chain kinase by binding to its catalytic domain.
Biochemical and physiological effects:
CCG-1423 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell migration and proliferation, the promotion of apoptosis, and the modulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a variety of diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CCG-1423 in lab experiments is its specificity for certain proteins, which allows researchers to target specific cellular processes. However, this compound can also have off-target effects and may not be suitable for all experimental systems. Additionally, the synthesis of CCG-1423 can be complex and time-consuming, which may limit its use in certain labs.
Orientations Futures
There are many potential future directions for research involving CCG-1423. For example, this compound could be used to investigate the role of Rho kinase and myosin light chain kinase in various cellular processes. Additionally, CCG-1423 could be used in the development of new therapeutics for diseases such as cancer and inflammatory disorders. Further research is needed to fully understand the potential applications of this compound.
Méthodes De Synthèse
CCG-1423 can be synthesized through a multi-step process that involves the reaction of several different chemicals. The exact synthesis method can vary depending on the specific laboratory and equipment being used, but typically involves the use of various reagents and solvents to produce the final compound.
Applications De Recherche Scientifique
CCG-1423 has been used in a wide range of scientific research applications, particularly in the study of cellular signaling pathways and related processes. This compound has been shown to inhibit the activity of several different proteins, including Rho kinase and myosin light chain kinase, which play important roles in cell motility, proliferation, and other cellular functions.
Propriétés
Formule moléculaire |
C16H11ClN2O2S |
|---|---|
Poids moléculaire |
330.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-11-5-7-12(8-6-11)18-16(22)19-15(20)14-9-10-3-1-2-4-13(10)21-14/h1-9H,(H2,18,19,20,22) |
Clé InChI |
KJZHWEPXSXTTEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)

![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)
![N-[4-(butyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B251697.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B251700.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B251701.png)
![2-fluoro-N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B251703.png)
![N-[(5-bromopyridin-2-yl)carbamothioyl]-3-butoxybenzamide](/img/structure/B251707.png)
![3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251708.png)
![N-[(6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251711.png)